molecular formula C17H14BrFN2O B2930515 N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide CAS No. 2418733-93-2

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide

Cat. No. B2930515
CAS RN: 2418733-93-2
M. Wt: 361.214
InChI Key: CCKMUWFXMUCMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signal transduction pathways involved in cytokine signaling. The inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signal transduction pathways involved in cytokine signaling. Inhibition of TYK2 by N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In preclinical models, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to reduce inflammation and tissue damage in various autoimmune and inflammatory diseases. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its potent inhibitory effects on TYK2 activity and its potential therapeutic effects in the treatment of various autoimmune and inflammatory diseases. However, the limitations of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its high cost and limited availability.

Future Directions

There are several potential future directions for research on N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide. One direction is to further investigate its therapeutic potential in the treatment of autoimmune and inflammatory diseases, particularly in clinical trials. Another direction is to explore the potential of combining N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide with other inhibitors of the JAK family of enzymes to achieve synergistic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in humans.

Synthesis Methods

The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide involves a multi-step process that begins with the reaction of 3-bromobenzyl cyanide with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with (S)-N-Boc-3-hydroxypropan-1-amine to form a protected amine intermediate. The final step involves deprotection of the amine group to yield the desired product.

Scientific Research Applications

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune and inflammatory diseases. In a preclinical model of rheumatoid arthritis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce inflammation and joint damage. In a preclinical model of psoriasis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce skin inflammation and improve skin histology. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potential therapeutic effects in the treatment of inflammatory bowel disease.

properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O/c18-14-3-1-2-13(10-14)16(11-20)21-17(22)9-6-12-4-7-15(19)8-5-12/h1-5,7-8,10,16H,6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMUWFXMUCMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.